molecular formula C12H13F2N3 B11751313 [(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11751313
M. Wt: 237.25 g/mol
InChI Key: BAOJUQMASFSGCO-UHFFFAOYSA-N
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Description

[(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a combination of a difluorophenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 2,5-difluorobenzyl chloride with 1-methyl-1H-pyrazole-5-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

[(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazolyl group can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of both difluorophenyl and pyrazolyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets.

Biological Activity

[(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is an organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates a difluorophenyl group and a pyrazolyl moiety, suggests a range of biological activities that can be explored for therapeutic applications. This article reviews the biological activity of this compound, summarizing research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13F2N3, with a molecular weight of 237.25 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and bioavailability, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The difluorophenyl group can engage hydrophobic pockets within proteins, while the pyrazolyl moiety can form hydrogen bonds with amino acid residues. This dual interaction facilitates modulation of various biological pathways, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease pathways. For instance, it has shown potential as an inhibitor of histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are important targets in cancer therapy and other diseases .
  • Anticancer Activity : Case studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. For example, it has been tested against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines, showing promising results in inhibiting cell proliferation .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted in several studies, suggesting its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table summarizes key structural similarities and differences between this compound and related compounds:

Compound NameStructure CharacteristicsKey Differences
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amineSimilar pyrazole coreDifferent substitution on phenyl ring
3-(2,4-Difluorophenyl)-1H-pyrazol-5-amineSimilar core structureVariation in pyrazole ring substitution
1-(2,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amineAdditional phenyl substitutionAlters reactivity and biological properties

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Antitumor Effects : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics .
  • Inflammation Model : In animal models of inflammation, treatment with this compound resulted in reduced markers of inflammation compared to controls .

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-(2-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H13F2N3/c1-17-11(4-5-16-17)8-15-7-9-6-10(13)2-3-12(9)14/h2-6,15H,7-8H2,1H3

InChI Key

BAOJUQMASFSGCO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=C(C=CC(=C2)F)F

Origin of Product

United States

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